

Application Notes and Protocols for the Purification of Recombinant BING Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BING**

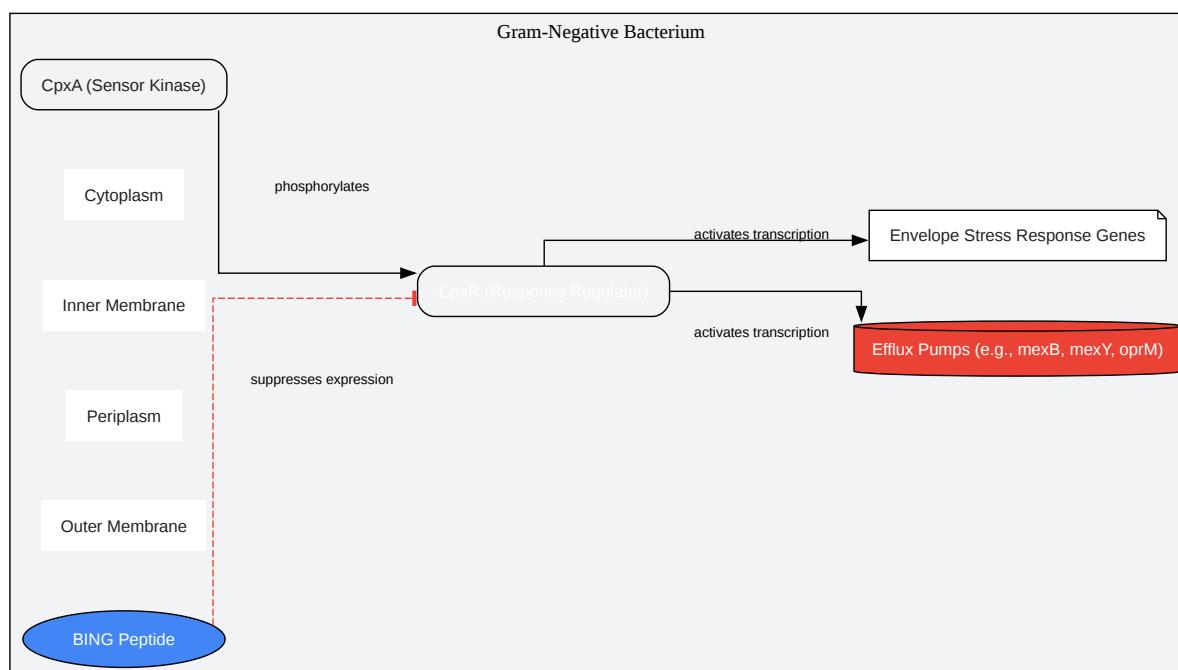
Cat. No.: **B12369490**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **BING** peptide, a novel 13-residue antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (*Oryzias latipes*), has demonstrated significant potential as a therapeutic agent.^[1] It exhibits broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains, while displaying relatively low toxicity to mammalian cells.^[1]

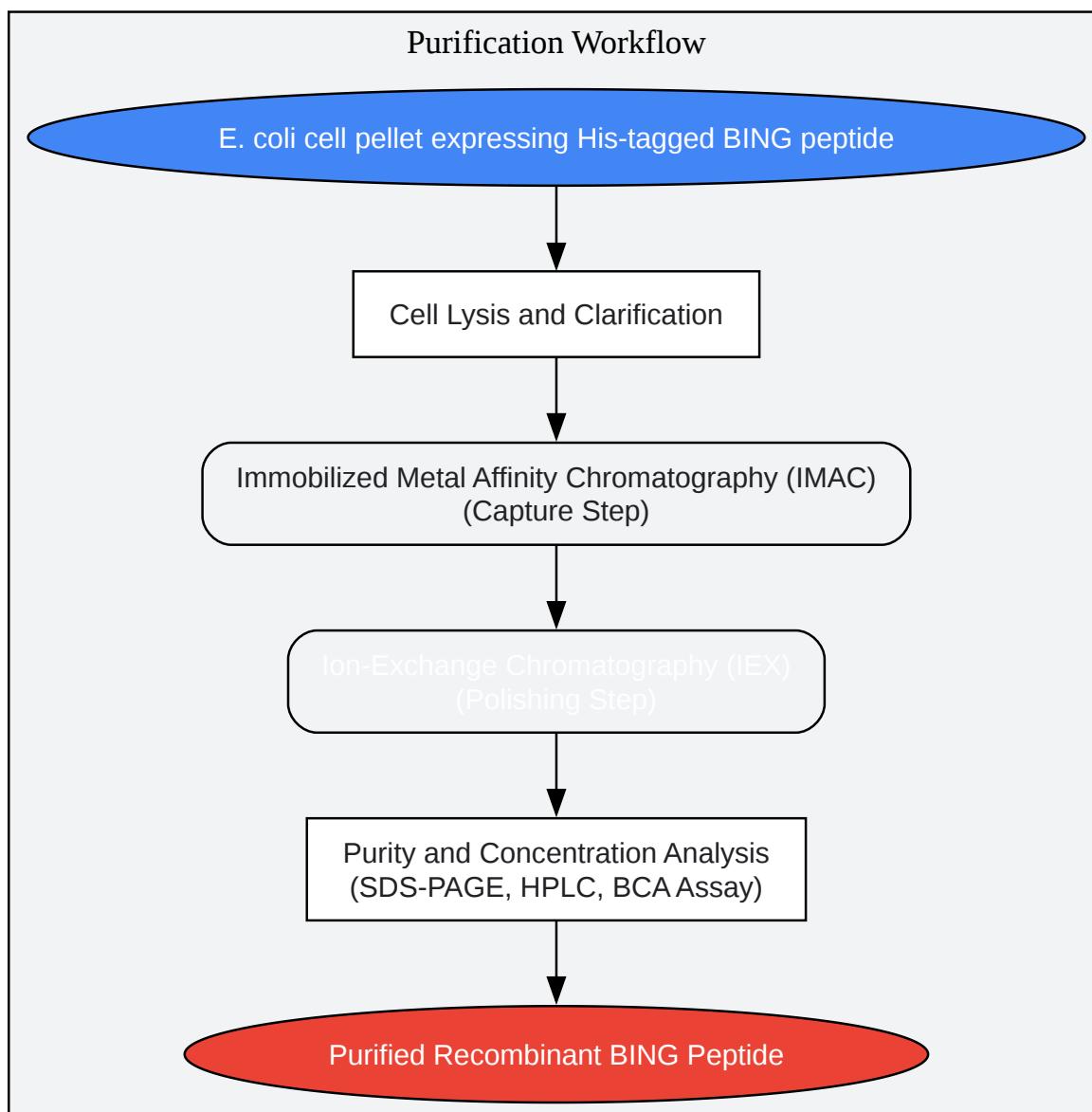

The **BING** peptide's unique mechanism of action involves the suppression of the *cpxR* gene, a key regulator of the bacterial envelope stress response, which can also delay the development of antibiotic resistance.^[1] To facilitate further research and development of this promising peptide, robust and efficient methods for its recombinant production and purification are essential.

These application notes provide detailed protocols for the purification of recombinant **BING** peptide, expressed with an N-terminal polyhistidine (His-tag) in *Escherichia coli*. The purification strategy employs a multi-step approach, beginning with immobilized metal affinity chromatography (IMAC) for initial capture, followed by ion-exchange chromatography (IEX) for polishing and removal of remaining impurities.

Signaling Pathway of BING Peptide

The **BING** peptide targets the Cpx two-component system in Gram-negative bacteria. By reducing the RNA level of *cpxR*, an upstream regulator of the envelope stress response, **BING**

disrupts the bacterium's ability to cope with environmental stressors and can synergize the effects of traditional antibiotics.[1]



[Click to download full resolution via product page](#)

Caption: **BING** peptide's mechanism of action in a Gram-negative bacterium.

Experimental Workflow for BING Peptide Purification

The purification of recombinant His-tagged **BING** peptide from *E. coli* lysate is a multi-step process designed to achieve high purity and yield. The workflow begins with cell lysis, followed by a capture step using affinity chromatography and a final polishing step using ion-exchange chromatography.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the purification of recombinant **BING** peptide.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of recombinant His-tagged **BING** peptide from a 1-liter *E. coli* culture.

Purification Step	Total Protein (mg)	BING Peptide (mg)	Purity (%)	Yield (%)
Clarified Lysate	1500	50	~3.3	100
IMAC Eluate	60	45	~75	90
IEX Eluate	35	33.75	>95	67.5

Experimental Protocols

Cell Lysis and Lysate Clarification

This protocol describes the disruption of *E. coli* cells to release the recombinant His-tagged **BING** peptide.

Materials:

- *E. coli* cell pellet
- Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
- Lysozyme
- DNase I
- Protease inhibitor cocktail
- High-pressure homogenizer or sonicator
- Centrifuge

Protocol:

- Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell paste.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.
- Incubate on ice for 30 minutes with gentle agitation.
- Disrupt the cells using a high-pressure homogenizer or sonicator. Keep the sample on ice to prevent overheating.
- Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Carefully collect the supernatant containing the soluble His-tagged **BING** peptide.

Immobilized Metal Affinity Chromatography (IMAC)

This step captures the His-tagged **BING** peptide from the clarified lysate.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Clarified cell lysate
- IMAC Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
- IMAC Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
- Ni-NTA agarose resin or pre-packed column
- Chromatography system or column setup

Protocol:

- Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.
- Load the clarified lysate onto the column at a flow rate recommended by the manufacturer.

- Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged **BING** peptide with 5-10 CV of IMAC Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to identify those containing the **BING** peptide.
- Pool the fractions containing the purified peptide.

Ion-Exchange Chromatography (IEX)

This polishing step further purifies the **BING** peptide based on its net charge.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Given the amino acid sequence of **BING** peptide, it is likely to have a net positive charge at neutral pH, making cation-exchange chromatography a suitable choice.

Materials:

- IMAC eluate
- IEX Buffer A (Binding Buffer): 20 mM MES, pH 6.0
- IEX Buffer B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0
- Cation-exchange column (e.g., Mono S or SP Sepharose)
- Chromatography system

Protocol:

- Buffer exchange the pooled IMAC fractions into IEX Buffer A using dialysis or a desalting column.
- Equilibrate the cation-exchange column with 5-10 CV of IEX Buffer A.
- Load the buffer-exchanged sample onto the column.
- Wash the column with 5-10 CV of IEX Buffer A to remove any unbound molecules.
- Elute the **BING** peptide using a linear gradient of 0-100% IEX Buffer B over 20 CV.

- Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify the purest fractions.
- Pool the fractions containing the highly purified **BING** peptide.

Purity and Concentration Analysis

Final analysis of the purified **BING** peptide is crucial to confirm its identity, purity, and concentration.

Methods:

- SDS-PAGE: To visually assess the purity and apparent molecular weight of the peptide.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the final purity of the peptide with high resolution.[9][10]
- BCA or Bradford Assay: To determine the total protein concentration of the final purified sample.
- Mass Spectrometry: To confirm the identity and exact molecular weight of the purified **BING** peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BING, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. sinobiological.com [sinobiological.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. gilson.com [gilson.com]

- 6. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Purification Overview - Creative Peptides [creative-peptides.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Purification of Recombinant BING Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369490#purification-methods-for-recombinant-bing-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com